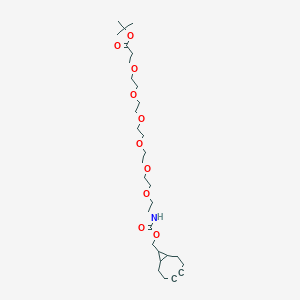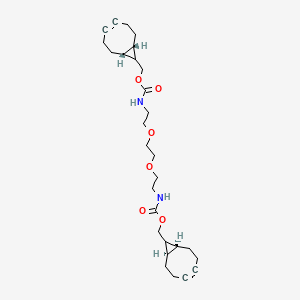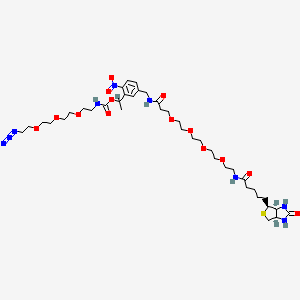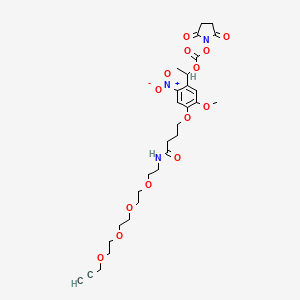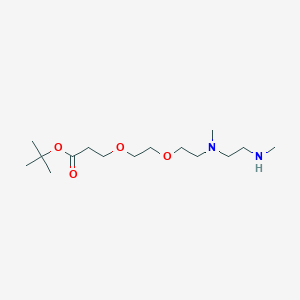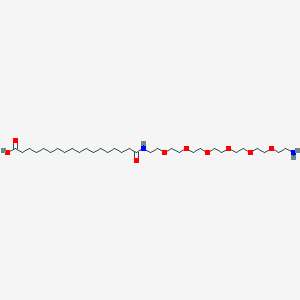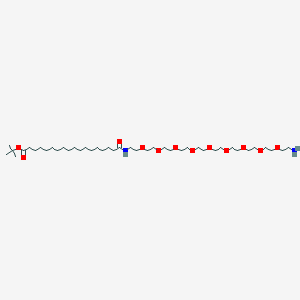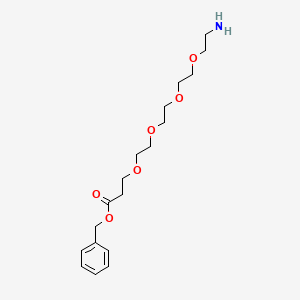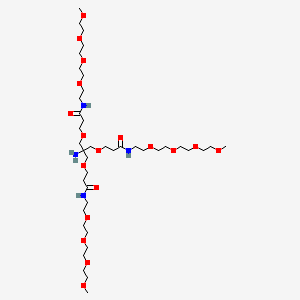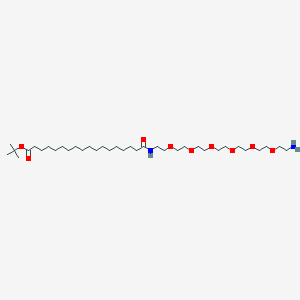
Amino-PEG6-amido-C16-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG6-amido-C16-Boc involves multiple steps, starting with the preparation of the PEG6 linker. The PEG6 linker is synthesized by reacting ethylene oxide with a suitable initiator, followed by the introduction of an amino group. The resulting amino-PEG6 is then coupled with a fatty acid derivative, such as heptadecanoic acid, to form the amido linkage. The final step involves the protection of the amino group with a tert-butyl carbamate (Boc) group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Amino-PEG6-amido-C16-Boc undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Amide Bond Formation: The compound can form amide bonds with carboxylic acids or their derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Typical conditions involve the use of organic solvents such as dichloromethane or tetrahydrofuran.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Amide Bond Formation: Coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of this compound.
Deprotection Reactions: The major product is the free amine form of the compound.
Amide Bond Formation: The major products are amide-linked conjugates.
Scientific Research Applications
Amino-PEG6-amido-C16-Boc is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of complex molecules for targeted protein degradation.
Biology: Employed in studies to understand protein function and regulation by selectively degrading target proteins.
Medicine: Investigated for potential therapeutic applications in treating diseases by targeting disease-causing proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Amino-PEG6-amido-C16-Boc functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins, offering a novel approach to drug development.
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-amido-C16-Boc: A shorter PEG linker variant with similar properties but different linker length.
Amino-PEG8-amido-C16-Boc: A longer PEG linker variant with similar properties but different linker length.
Amino-PEG6-amido-C18-Boc: A variant with a longer fatty acid chain.
Uniqueness
Amino-PEG6-amido-C16-Boc is unique due to its specific PEG6 linker length and C16 fatty acid chain, which provide optimal properties for the synthesis of PROTACs. The balance between hydrophilicity and hydrophobicity, as well as the flexibility of the PEG linker, makes it a versatile and effective component in PROTAC design.
Properties
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72N2O9/c1-36(2,3)47-35(40)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(39)38-21-23-42-25-27-44-29-31-46-33-32-45-30-28-43-26-24-41-22-20-37/h4-33,37H2,1-3H3,(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZRJHPFAZHEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
